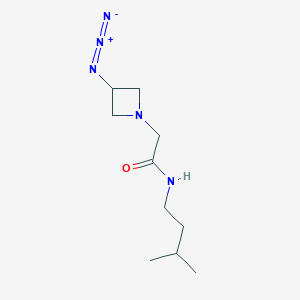
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide
Vue d'ensemble
Description
2-(3-azidoazetidin-1-yl)-N-isopentylacetamide (AAI) is a synthetic molecule that has a wide range of applications in laboratory research. It is a small molecule that is used in a variety of biochemical and physiological studies, including drug discovery and development, protein-protein interactions, and other biological processes. AAI has been found to be a useful tool in the study of biological processes, due to its ability to be used in a variety of ways and its relatively low toxicity compared to other molecules.
Applications De Recherche Scientifique
Synthesis and Characterization
2-Azetidinone derivatives, closely related to 2-(3-azidoazetidin-1-yl)-N-isopentylacetamide, have been synthesized and characterized in various studies. For instance, azetidin-2-ones have been explored for their potential in creating novel compounds with significant biological activities. These compounds are characterized using techniques like IR, NMR, and mass spectral studies, providing insights into their structural and chemical properties (Saundane & Walmik, 2013).
Antimicrobial and Antitubercular Activities
Azetidinone derivatives have shown promising antimicrobial, antimycobacterial, and cytotoxic activities in various studies. Some compounds have displayed excellent activity against a range of microbial strains, including Mycobacterium tuberculosis, suggesting potential applications in developing new antimicrobial and antitubercular agents (Saundane & Walmik, 2013); (Thomas, George, & Harindran, 2014).
Anticonvulsant Activities
Research has also focused on the anticonvulsant properties of azetidin-2-one derivatives. Studies involving microwave-assisted synthesis of these compounds have shown that some derivatives possess potent anticonvulsant activities, comparable to standard drugs used in the treatment of epilepsy (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Anti-Cancer Activities
Azetidin-2-one derivatives, including compounds clubbed with piperazine, have been investigated for their anti-cancer activities. Some of these compounds have shown significant effects in suppressing proliferation, migration, and inducing apoptosis in cancer cells through oxidative stress-mediated pathways, suggesting their potential as anti-cancer agents (Khanam et al., 2018).
Antidepressant and Nootropic Agents
Azetidin-2-one derivatives have been synthesized and evaluated for their potential antidepressant and nootropic (cognitive enhancing) effects. Some derivatives have shown promising results in animal models, suggesting their potential in the treatment of depression and cognitive disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Propriétés
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-8(2)3-4-12-10(16)7-15-5-9(6-15)13-14-11/h8-9H,3-7H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHZISZUGRDZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



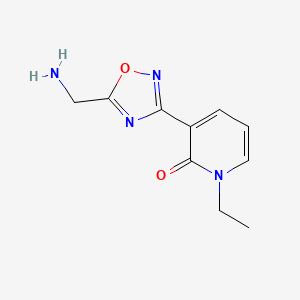
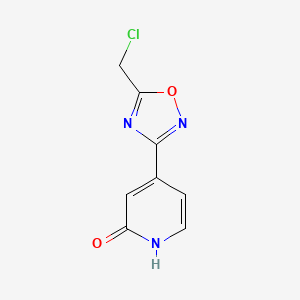
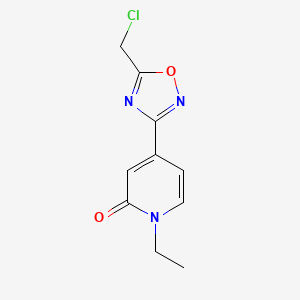

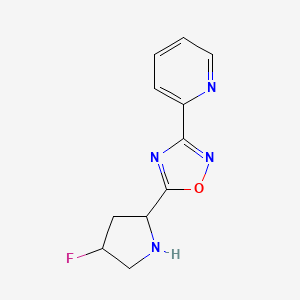

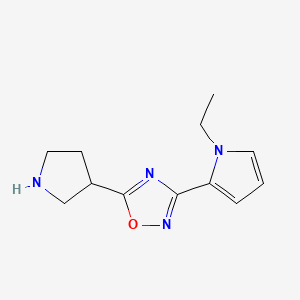
![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)

![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)

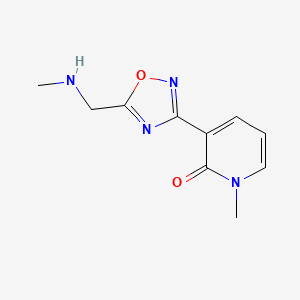
![3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1475778.png)
